6-(adamantan-1-yl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile
Description
6-(Adamantan-1-yl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with an adamantane group at the 6-position, a sulfanyl-ethyl-piperidine moiety at the 2-position, and a nitrile group at the 3-position . The piperidinylethyl sulfanyl side chain introduces basicity and flexibility, which may influence solubility and receptor interactions. This compound has been cataloged in chemical libraries (e.g., ChemDiv3_006919, AKOS001690429) and studied for its structural properties using crystallographic software such as SHELX and ORTEP .
Properties
IUPAC Name |
6-(1-adamantyl)-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3S/c24-16-20-4-5-21(23-13-17-10-18(14-23)12-19(11-17)15-23)25-22(20)27-9-8-26-6-2-1-3-7-26/h4-5,17-19H,1-3,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKARKTUQCFBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(adamantan-1-yl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the adamantane derivative The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(adamantan-1-yl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds, including those similar to 6-(adamantan-1-yl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile, exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, some pyridine derivatives have been shown to inhibit the activity of protein kinases, which are crucial for cancer cell signaling pathways .
2. Antimicrobial Properties
Compounds with a pyridine core are known for their antimicrobial activities. The presence of the adamantane group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes. Research has demonstrated that similar compounds can effectively combat both Gram-positive and Gram-negative bacteria .
3. Neurological Applications
The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds containing piperidine are often explored for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments. Preliminary studies indicate that such derivatives may modulate serotonin and dopamine receptors, leading to anxiolytic effects .
Synthesis and Structural Studies
1. Synthetic Pathways
The synthesis of this compound involves multi-step reactions that typically include nucleophilic substitutions and cyclization processes. The use of adamantane as a scaffold provides structural stability and enhances biological activity due to its unique three-dimensional shape.
2. Crystal Structure Analysis
Single-crystal X-ray diffraction studies have been employed to elucidate the molecular structure of this compound. Such analyses reveal important information about bond lengths and angles, which are critical for understanding its reactivity and interaction with biological targets .
Material Science Applications
1. Organic Electronics
The unique electronic properties of pyridine-based compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the adamantane structure can improve charge transport properties due to its rigid framework.
2. Catalysis
The compound's ability to act as a ligand in coordination chemistry opens avenues for catalytic applications, particularly in cross-coupling reactions that are essential in organic synthesis. Its sulfur-containing moiety may enhance catalytic activity by stabilizing transition states during reactions .
Mechanism of Action
The mechanism of action of 6-(adamantan-1-yl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity, while the piperidine and pyridine rings contribute to the compound’s overall stability and reactivity. The carbonitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key analogues and their structural differences are summarized below:
Functional Group Impact on Physicochemical Properties
- Adamantane vs. Pyrrole/Pyrimidinone: The adamantane group in the target compound increases logP (lipophilicity) compared to the pyrrole group in or the pyrimidinone core in , which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Piperidine vs. Benzyl/Aryl Groups :
Crystallographic and Validation Insights
Structural Determination :
- The target compound’s crystal structure was likely resolved using SHELX for refinement and ORTEP-III for graphical representation, ensuring accurate bond-length and angle measurements.
- Analogues like were validated using tools described by Spek , ensuring compliance with crystallographic standards (e.g., R-factor, displacement parameters).
- Comparative Stability: Adamantane’s stability may reduce conformational disorder in crystals compared to flexible pyrrole or benzyl derivatives, as noted in structure-validation protocols .
Biological Activity
The compound 6-(adamantan-1-yl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the adamantane moiety, which is known for enhancing the lipophilicity and biological activity of pharmaceutical agents. The presence of the piperidine ring and the sulfanyl group further contributes to its potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Autotaxin : Similar compounds have shown the ability to inhibit autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in various pathological conditions including fibrosis and cancer .
- Neuroprotective Effects : The structural components suggest potential neuroprotective properties, as derivatives with similar frameworks have been reported to exhibit anti-neuroinflammatory effects .
- Anticancer Activity : Preliminary studies indicate that this compound may interfere with cancer cell proliferation pathways, although specific pathways remain to be elucidated.
Pharmacological Effects
Research has indicated various pharmacological effects associated with this compound:
- Anti-inflammatory Activity : The introduction of electron-withdrawing groups in similar compounds has been associated with enhanced anti-inflammatory properties, suggesting that this compound may exhibit similar effects.
- Cytotoxicity Reduction : Modifications in the chemical structure have been shown to reduce cytotoxicity while maintaining therapeutic efficacy in animal models .
Study 1: Autotaxin Inhibition in Pulmonary Fibrosis Models
A study examining the effects of autotaxin inhibitors demonstrated that modifications to similar compounds could lead to significant reductions in LPA levels in vivo, resulting in decreased fibrosis markers in pulmonary tissues. This indicates a promising avenue for further exploration with this compound as a potential treatment for fibrotic diseases .
Study 2: Neuroinflammation and Cytotoxicity
In vitro studies on related compounds have shown that certain structural modifications can enhance neuroprotective effects while minimizing cytotoxicity. This suggests that this compound may also possess favorable profiles for treating neurodegenerative conditions .
Data Summary Table
Q & A
Q. What are the established synthetic pathways for 6-(adamantan-1-yl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile?
The synthesis typically involves multi-step condensation and substitution reactions. For example:
- Pyridine core formation : Reacting malononitrile derivatives with substituted pyridines in methanol under basic conditions (e.g., sodium methoxide) to form the carbonitrile scaffold .
- Adamantane incorporation : Introducing the adamantane group via nucleophilic substitution or coupling reactions using adamantane halides or carbonyl derivatives .
- Sulfanyl-piperidine linkage : Thiol-ether bonds are formed by reacting thiol-containing intermediates with 2-(piperidin-1-yl)ethyl halides under alkaline conditions .
Q. What analytical techniques are used to characterize this compound’s structure?
- X-ray crystallography : Resolves spatial arrangements, e.g., dihedral angles between the pyridine ring and adamantane substituents, and confirms chair conformations of the piperidine ring .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., adamantane’s tertiary hydrogens at δ ~1.7 ppm) and carbon types (nitrile carbon at δ ~115 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
Advanced Research Questions
Q. What pharmacological targets are hypothesized for this compound, and how is its activity validated?
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate purity via HPLC (>95%) and elemental analysis .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing adamantane with bicyclo[2.2.1]heptane) to isolate structure-activity relationships .
- Meta-analysis : Compare data across studies while adjusting for variables like solvent polarity (DMSO vs. ethanol) and buffer pH .
Q. What strategies improve the pharmacokinetic profile of this compound?
- Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the piperidine nitrogen or sulfanyl chain. LogP can be reduced from ~4.5 to <3.0 via PEGylation .
- Metabolic stability : Assess cytochrome P450 interactions using liver microsomes. Replace metabolically labile groups (e.g., ethyl sulfanyl with cyclopropylmethyl) .
- Permeability : Use Caco-2 cell monolayers to evaluate intestinal absorption and modify substituents to enhance passive diffusion .
Q. How do experimental conditions influence the compound’s stability during storage and testing?
- Storage recommendations : Store at -20°C in amber vials under inert gas (N) to prevent oxidation. Avoid prolonged exposure to light or humidity .
- In-solution stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor degradation products (e.g., hydrolysis of nitrile to amide) via LC-MS .
- Incompatibilities : Strong oxidizers (e.g., peroxides) and acidic/basic conditions (>pH 9) degrade the sulfanyl linkage; use neutral buffers (PBS) in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
